2-Cyclopropyl-3-oxopropanenitrile

Catalog No.
S13575716
CAS No.
256376-79-1
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-3-oxopropanenitrile

CAS Number

256376-79-1

Product Name

2-Cyclopropyl-3-oxopropanenitrile

IUPAC Name

2-cyclopropyl-3-oxopropanenitrile

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c7-3-6(4-8)5-1-2-5/h4-6H,1-2H2

InChI Key

SWVFNEYNTFYHJT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C=O)C#N

2-Cyclopropyl-3-oxopropanenitrile, with the chemical formula C6H7NOC_6H_7NO and CAS number 118431-88-2, is a compound characterized by the presence of both a nitrile and a ketone functional group. This compound features a cyclopropyl group attached to a propanone backbone, making it structurally unique among similar compounds. The molecular weight of 2-cyclopropyl-3-oxopropanenitrile is approximately 109.13 g/mol. Its structure can be represented as follows:

Structural Formula C3H5C O C CN C\text{Structural Formula }\quad \text{C}_3\text{H}_5-\text{C O }-\text{C CN }-\text{C}

This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactivity stemming from the functional groups present.

2-Cyclopropyl-3-oxopropanenitrile exhibits various chemical reactivities:

  • Nucleophilic Addition: The carbonyl carbon in the compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The presence of both the ketone and nitrile groups allows for condensation reactions, which can generate more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to yield carboxylic acids or amides.

These reactions highlight the versatility of 2-cyclopropyl-3-oxopropanenitrile in synthetic organic chemistry.

The synthesis of 2-cyclopropyl-3-oxopropanenitrile can be achieved through several methods:

  • Starting Materials: Typically synthesized from cyclopropyl ketones and nitriles through condensation reactions.
  • Reagents: Common reagents may include bases like sodium hydride or potassium tert-butoxide to facilitate the reaction.
  • Reaction Conditions: The reactions are generally conducted under controlled temperatures to optimize yield and minimize side products.

Specific synthetic routes often involve multiple steps and purification processes to isolate the desired compound.

Due to its unique structure and reactivity, 2-cyclopropyl-3-oxopropanenitrile has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: In the development of new materials or fine chemicals due to its ability to participate in various

Several compounds share structural similarities with 2-cyclopropyl-3-oxopropanenitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
1-Cyclopropyl-4-oxocyclohexanecarbonitrile960370-97-20.80
4,4-Dimethyl-3-oxopentanenitrile59997-51-20.87
Ethyl-3-cyclopropyl-3-oxopropionate24922-02-9N/A

These compounds exhibit varying degrees of similarity based on structural features such as functional groups and ring systems. The uniqueness of 2-cyclopropyl-3-oxopropanenitrile lies in its specific combination of cyclopropyl and nitrile functionalities, which may confer distinct chemical properties compared to its analogs.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

109.052763847 g/mol

Monoisotopic Mass

109.052763847 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types